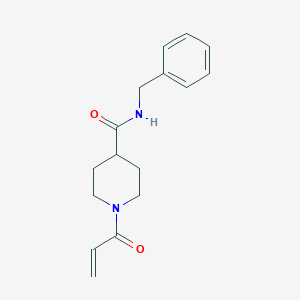

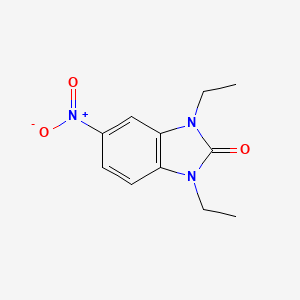

![molecular formula C20H28N2O3 B3010071 2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid CAS No. 1027608-58-7](/img/structure/B3010071.png)

2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the construction of smaller, chiral building blocks that are later combined to form the final product. Paper describes the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, which is structurally simpler but shares the feature of an aminomethyl group adjacent to a carboxylic acid. The method involves a photochemical [2+2] cycloaddition and subsequent steps to separate diastereoisomers and protect/deprotect functional groups. While not directly applicable, the techniques described could be adapted for the synthesis of the cyclohexenyl portion of the target compound.

Molecular Structure Analysis

The molecular structure of the compound would likely be determined by the stereochemistry of the cyclohexenyl group and the configuration of the other chiral centers. The presence of a cyclohexenyl group suggests potential for geometric isomerism, while the amino and oxobutanoic acid groups could introduce stereoisomerism. The synthesis methods described in paper could be used to control the stereochemistry during the synthesis of similar compounds.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The amino group could participate in reactions typical of amines, such as acylation or alkylation. The oxobutanoic acid moiety could undergo reactions common to carboxylic acids, such as esterification or amidation. The dimethylanilino group could be involved in electrophilic substitution reactions due to the presence of the aromatic ring. Paper discusses reactions of anthranilic acid derivatives, which, while not the same, are related to the aniline portion of the target compound and provide insight into potential reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar (amino and carboxylic acid groups) and nonpolar (cyclohexenyl and dimethylanilino groups) regions in the molecule suggests it could have amphiphilic properties. The compound's solubility, melting point, and boiling point would be determined by the intermolecular forces resulting from its functional groups and overall molecular geometry. These properties are not directly discussed in the provided papers, but general principles of organic chemistry would apply.

Applications De Recherche Scientifique

Synthesis and Characterization

Facile Route to Pyrroles and Isoindoles : A study describes the decarboxylative cyclisation of enamino acids derived from 1,2-dimethylaminomethylene- or 1,2-hydroxymethylene-carbonyl compounds and amino acids to produce pyrroles, isoindoles, and other fused pyrroles. This demonstrates the compound's utility in synthesizing complex heterocyclic structures (Gabbutt et al., 2002).

Novel Class of Cyclic Dipeptidyl Ureas : The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas, involved reactions highlighting the compound's potential in creating pseudopeptidic structures with amino acid derivatives (Sañudo et al., 2006).

Improved Synthesis of Diethyl 4-Oxo-4H-Pyran-2,5- Dicarboxylate : A study on the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate showcases an improved method for synthesizing diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a compound that further yields various dicarboxylic acids and their derivatives in good yields, demonstrating the chemical's versatility in organic synthesis (Obydennov et al., 2013).

Unified Synthesis of Stereoisomers : The chemical has been used in the unified synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, illustrating its application in stereochemistry and the preparation of compounds with specific chiral configurations (André et al., 2013).

Novel Pyrrolocoumarin Derivatives : Research into the synthesis of ethyl esters of 2-((4

,7-dimethyl-2-oxo-2'H-1'-benzopyran-6-yl)azo)-2-alkyl-3-oxobutanoic acids highlights the compound's role in generating new classes of indole derivatives, indicating its importance in medicinal chemistry and drug development (Traven et al., 2000).

Propriétés

IUPAC Name |

2-[2-(cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-14-8-9-17(15(2)12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h6,8-9,12,18,21H,3-5,7,10-11,13H2,1-2H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOISRWACDBJPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)

![ethyl 4-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B3009989.png)

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)

![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)